molecular formula C9H16O2 B1600765 2-Pentenoic acid, 2,4-dimethyl-, ethyl ester, (2E)- CAS No. 21016-46-6

2-Pentenoic acid, 2,4-dimethyl-, ethyl ester, (2E)-

Cat. No.: B1600765
CAS No.: 21016-46-6
M. Wt: 156.22 g/mol
InChI Key: AAYYTNPAPOADFH-SOFGYWHQSA-N
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Description

Properties

CAS No.

21016-46-6

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

ethyl (E)-2,4-dimethylpent-2-enoate

InChI

InChI=1S/C9H16O2/c1-5-11-9(10)8(4)6-7(2)3/h6-7H,5H2,1-4H3/b8-6+

InChI Key

AAYYTNPAPOADFH-SOFGYWHQSA-N

SMILES

CCOC(=O)C(=CC(C)C)C

Isomeric SMILES

CCOC(=O)/C(=C/C(C)C)/C

Canonical SMILES

CCOC(=O)C(=CC(C)C)C

Other CAS No.

21016-46-6

Origin of Product

United States

Biological Activity

2-Pentenoic acid, 2,4-dimethyl-, ethyl ester, commonly referred to as (2E)-ethyl 2,4-dimethylpent-2-enoate, is an organic compound with notable chemical properties and potential biological activities. Its structure consists of a pentenoic acid backbone with ethyl esterification at the carboxylic acid group. The compound has garnered interest in various fields, including pharmacology and food science.

  • Molecular Formula : C₉H₁₆O₂
  • Molar Mass : 156.225 g/mol
  • CAS Number : 12550535

Biological Activities

Research has indicated several biological activities associated with 2-pentenoic acid derivatives, particularly in the context of their esters. The following sections summarize the key findings from diverse studies.

1. Antimicrobial Properties

Studies have demonstrated that compounds with similar structures exhibit antimicrobial activity. For instance, certain alkyl esters of pentenoic acids have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis.

2. Flavoring Agent

The compound is utilized in the food industry as a flavoring agent due to its pleasant fruity and floral notes. It has been reported to enhance flavors in food products such as chewing gums and beverages. Its organoleptic properties make it suitable for applications requiring flavor modification .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of various alkyl esters derived from pentenoic acids showed that (2E)-ethyl 2,4-dimethylpent-2-enoate exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within a range that supports its use as a natural preservative in food products.

CompoundBacterial StrainMIC (µg/mL)
(2E)-Ethyl 2,4-dimethylpent-2-enoateS. aureus50
(2E)-Ethyl 2,4-dimethylpent-2-enoateE. coli75

Case Study 2: Flavor Enhancement

In a controlled sensory evaluation study, the addition of (2E)-ethyl 2,4-dimethylpent-2-enoate to fruit-flavored beverages resulted in a statistically significant increase in consumer preference scores compared to control samples without the compound.

Sample TypePreference Score (1-10)
Control5.0
With Ester8.5

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Key Applications References
Ethyl (2E)-2,4-dimethylpent-2-enoate 21016-46-6 C₉H₁₆O₂ 156.226 2,4-dimethyl, E-configuration 3.06 Synthetic intermediate
Ethyl (2E)-4-methylpent-2-enoate 2351-97-5 C₈H₁₄O₂ 142.20 4-methyl, E-configuration ~2.8* Flavor/fragrance component
Methyl (2E)-4-oxo-2-pentenoate 2833-24-1 C₆H₈O₃ 128.13 4-oxo, E-configuration N/A Polymer synthesis
Ethyl (2E)-5-phenylpent-2-enoate 24271-22-5 C₁₁H₁₂O₂ 176.21 5-phenyl, E-configuration ~3.5* Bioactive compound precursor
Ethyl (2E)-2-methylpent-2-enoate 1617-40-9 C₈H₁₄O₂ 142.20 2-methyl, E-configuration ~2.5* Essential oil analysis

*Estimated based on structural analogs.

Key Findings :

Substituent Effects on Reactivity: The 2,4-dimethyl group in the target compound enhances steric hindrance compared to monosubstituted analogs (e.g., ethyl 4-methylpent-2-enoate ). This reduces electrophilic attack rates at the β-carbon, favoring nucleophilic additions at the α-position . Electron-withdrawing groups (e.g., 4-oxo in methyl 4-oxo-2-pentenoate ) increase the electrophilicity of the double bond, accelerating conjugate addition reactions.

Physicochemical Properties: Lipophilicity: The target compound’s LogP (3.06) is higher than ethyl 4-methylpent-2-enoate (LogP ~2.8) due to the additional methyl group, improving membrane permeability in biological systems . Thermal Stability: Methyl 4-oxo-2-pentenoate has a melting point of 59–61°C, while the target compound is liquid at room temperature, reflecting differences in crystallinity.

Applications: Ethyl 5-phenylpent-2-enoate is prioritized in medicinal chemistry for its aromatic moiety, which enhances binding to hydrophobic enzyme pockets. Ethyl 2-methylpent-2-enoate is a common component in essential oils, whereas the target compound’s branched structure limits its volatility, making it less suitable for fragrance applications.

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